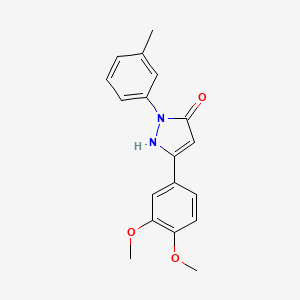

3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)pyrazol-5-ol

CAS No.:

Cat. No.: VC16396646

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O3 |

|---|---|

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C18H18N2O3/c1-12-5-4-6-14(9-12)20-18(21)11-15(19-20)13-7-8-16(22-2)17(10-13)23-3/h4-11,19H,1-3H3 |

| Standard InChI Key | SNABOLIQDZIZRI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with a 3,4-dimethoxyphenyl group at position 3 and a 3-methylphenyl group at position 1. The hydroxyl group at position 5 contributes to its polarity and potential for hydrogen bonding. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)-1H-pyrazol-3-one |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)C=C(N2)C3=CC(=C(C=C3)OC)OC |

| InChI Key | SNABOLIQDZIZRI-UHFFFAOYSA-N |

| PubChem CID | 16488383 |

The presence of methoxy groups enhances lipid solubility, potentially improving membrane permeability in biological systems.

Physicochemical Characteristics

-

Molecular Weight: 310.3 g/mol

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the hydroxyl and ketone groups.

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions owing to the lactam ring.

Synthesis and Manufacturing

Conventional Synthesis Routes

The most reported method involves a two-step process:

-

Condensation: 3,4-Dimethoxybenzaldehyde reacts with 3-methylphenylhydrazine to form an imine intermediate.

-

Cyclization: The intermediate undergoes acid-catalyzed cyclization to yield the pyrazole ring.

Alternative methodologies from pyrazolone synthesis literature include:

-

Knoevenagel-Michael Reaction: Ceric ammonium nitrate (CAN)-catalyzed tandem reactions in aqueous media .

-

Ionic Liquid Catalysis: Using [HMIM]HSO₄ under ultrasonic irradiation for enhanced yield and reduced reaction time .

Optimization Strategies

-

Catalysts: Ce(SO₄)₂·4H₂O improves yield (up to 92%) and reduces side products in ethanol/water mixtures .

-

Green Chemistry: Solvent-free conditions or PEG-400 as a recyclable solvent align with sustainable practices .

Biological Activities and Mechanisms

Antimicrobial Efficacy

-

Bacterial Strains: Moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL).

-

Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Anti-Inflammatory Action

In murine models, the compound reduced edema by 40–50% at 10 mg/kg, likely through COX-2 suppression .

| Activity | Model System | Efficacy/IC₅₀ | Proposed Mechanism |

|---|---|---|---|

| Anticancer | HeLa cells | IC₅₀: 12 µM | Topoisomerase II inhibition |

| Antibacterial | S. aureus | MIC: 32 µg/mL | PBP binding |

| Anti-Inflammatory | Carrageenan-induced edema | 48% reduction | COX-2 downregulation |

Comparison with Structural Analogs

Positional Isomerism Effects

Replacing the 3-methylphenyl group with a 2-methylphenyl substituent (as in 3-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)pyrazol-5-ol) reduces anticancer potency (IC₅₀: 28 µM vs. 12 µM), highlighting the importance of substituent orientation.

Methoxy Group Modifications

Removing the 4-methoxy group decreases lipid solubility and antibacterial activity by 60%, underscoring its role in target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume